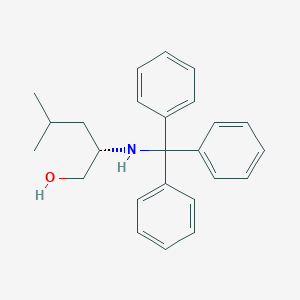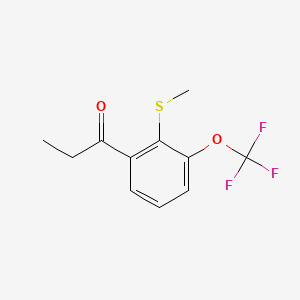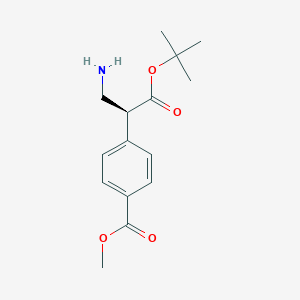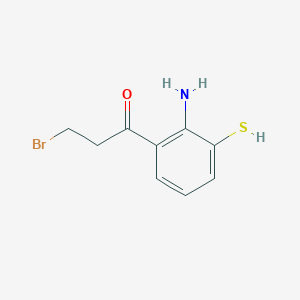
6,6-Dideuterio-2,3,4,5,6-pentahydroxyhexanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose-6,6-d2: is a deuterated form of glucose, where two hydrogen atoms at the sixth carbon position are replaced by deuterium atoms. This isotopically labeled compound is often used in various scientific research applications due to its unique properties. The empirical formula of D-Glucose-6,6-d2 is C6D2H10O6, and it has a molecular weight of 182.17 .
准备方法
Synthetic Routes and Reaction Conditions: D-Glucose-6,6-d2 can be synthesized through the deuteration of D-glucose. The process typically involves the use of deuterium oxide (D2O) as a deuterium source. The reaction conditions often require a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms. The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of D-Glucose-6,6-d2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high isotopic purity and yield. The production is carried out in specialized reactors designed to handle deuterium and ensure the safety and efficiency of the process .
化学反应分析
Types of Reactions: D-Glucose-6,6-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of non-deuterated glucose but may exhibit slight differences in reaction rates and mechanisms due to the presence of deuterium atoms.
Common Reagents and Conditions:
Oxidation: D-Glucose-6,6-d2 can be oxidized using reagents such as nitric acid or potassium permanganate.
Reduction: Reduction of D-Glucose-6,6-d2 can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups.
Major Products: The major products formed from these reactions include deuterated derivatives of gluconic acid, glucaric acid, and various substituted glucose compounds .
科学研究应用
Chemistry: In chemistry, D-Glucose-6,6-d2 is used as a tracer in metabolic studies to investigate the pathways and mechanisms of glucose metabolism. It is also employed in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of glucose and its derivatives .
Biology: In biological research, D-Glucose-6,6-d2 is used to study glucose uptake and utilization in cells. It helps in understanding the metabolic processes and pathways involved in diseases such as diabetes and cancer .
Medicine: In medicine, D-Glucose-6,6-d2 is used in clinical studies to investigate glucose metabolism in patients with metabolic disorders. It is also used as a diagnostic tool in positron emission tomography (PET) imaging to assess glucose uptake in tissues .
Industry: In the industrial sector, D-Glucose-6,6-d2 is used in the production of deuterated pharmaceuticals and as a standard in quality control and analytical testing .
作用机制
D-Glucose-6,6-d2 exerts its effects by participating in metabolic pathways similar to those of non-deuterated glucose. The presence of deuterium atoms can influence the reaction rates and mechanisms due to the kinetic isotope effect. In metabolic studies, D-Glucose-6,6-d2 is taken up by cells and undergoes phosphorylation to form glucose-6-phosphate. This compound then enters glycolysis or other metabolic pathways, allowing researchers to track its fate and study the underlying biochemical processes .
相似化合物的比较
D-Glucose-1,2,3,4,5,6,6-d7: A fully deuterated form of glucose used in similar research applications.
D-Glucose-13C6: A carbon-13 labeled glucose used in metabolic studies and NMR spectroscopy.
D-Glucose-1-13C: A carbon-13 labeled glucose with a single labeled carbon atom, used in specific metabolic studies.
Uniqueness: D-Glucose-6,6-d2 is unique due to its selective deuteration at the sixth carbon position. This selective labeling allows for specific studies on the metabolic fate of glucose and its derivatives, providing insights into the mechanisms of glucose metabolism and its role in various biological processes .
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.17 g/mol |
IUPAC 名称 |
6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/i2D2 |
InChI 键 |
GZCGUPFRVQAUEE-CBTSVUPCSA-N |
手性 SMILES |
[2H]C([2H])(C(C(C(C(C=O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)









![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)

